Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- is a chemical compound with the molecular formula C11H16OSi It is characterized by the presence of a benzenemethanol group attached to a 1-methylsilacyclobutyl ring
Vorbereitungsmethoden
The synthesis of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- involves several steps. One common method includes the reaction of benzenemethanol with a silacyclobutane derivative under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzenemethanol group to a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form a simpler alcohol derivative.
Substitution: The silacyclobutyl ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- involves its interaction with specific molecular targets. The benzenemethanol group can engage in hydrogen bonding and other interactions with biological molecules, while the silacyclobutyl ring may influence the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- can be compared with other similar compounds such as:
Benzenemethanol: Lacks the silacyclobutyl ring, making it less structurally complex.
Silacyclobutane derivatives: These compounds have similar ring structures but different functional groups.
Other benzenemethanol derivatives: Vary in the substituents attached to the benzene ring. The uniqueness of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- lies in its combination of a benzenemethanol group with a silacyclobutyl ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
853654-20-3 |
---|---|
Molekularformel |
C11H16OSi |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
[4-(1-methylsiletan-1-yl)phenyl]methanol |
InChI |
InChI=1S/C11H16OSi/c1-13(7-2-8-13)11-5-3-10(9-12)4-6-11/h3-6,12H,2,7-9H2,1H3 |
InChI-Schlüssel |
IHRRWOASLKBIPE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.